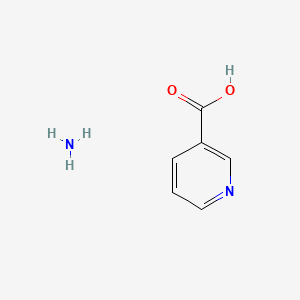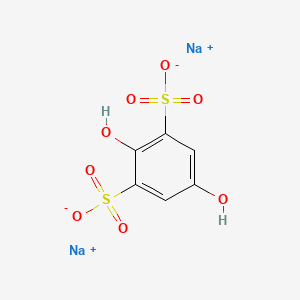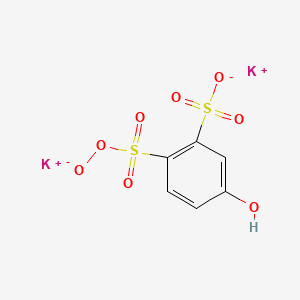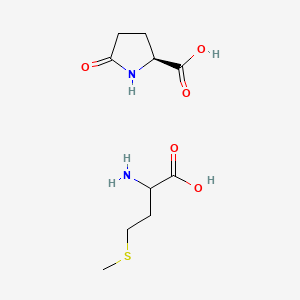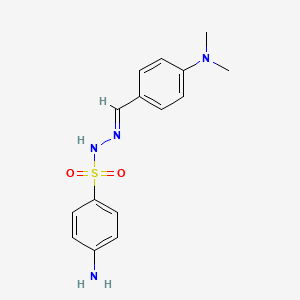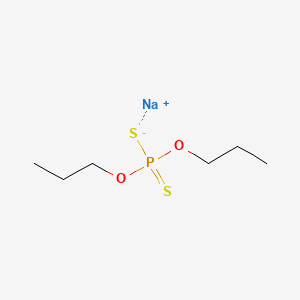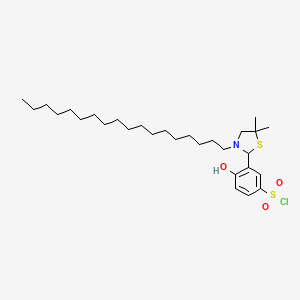
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- is a complex organic compound with the molecular formula C36H54ClNO4S2. This compound is characterized by the presence of a benzenesulfonyl chloride group, a thiazolidinyl ring, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a thiazolidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The thiazolidinyl ring can undergo reduction to form thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, including surfactants, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonyl chloride, 4-(benzoyloxy)-3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-
- Benzenesulfonamide, 3-(2-(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl)-N,N-bis(3-(((3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxyphenyl)sulfonyl)amino)propyl)
Uniqueness
Benzenesulfonyl chloride, 3-(5,5-dimethyl-3-octadecyl-2-thiazolidinyl)-4-hydroxy- stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
83090-04-4 |
|---|---|
Molekularformel |
C29H50ClNO3S2 |
Molekulargewicht |
560.3 g/mol |
IUPAC-Name |
3-(5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl)-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C29H50ClNO3S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31-24-29(2,3)35-28(31)26-23-25(36(30,33)34)20-21-27(26)32/h20-21,23,28,32H,4-19,22,24H2,1-3H3 |
InChI-Schlüssel |
HQLZBBWUVZABSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1CC(SC1C2=C(C=CC(=C2)S(=O)(=O)Cl)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



